(E)-2-Methylpent-2-enenitrile
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Overview
Description
(E)-2-Methylpent-2-enenitrile is an organic compound with the molecular formula C6H9N It is an unsaturated nitrile, characterized by the presence of a nitrile group (−C≡N) attached to a carbon-carbon double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-2-Methylpent-2-enenitrile can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2-pentene with hydrogen cyanide (HCN) in the presence of a catalyst. This reaction typically requires controlled conditions, including specific temperatures and pressures, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. The process may include additional steps such as purification and distillation to achieve the required quality standards for commercial use.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Methylpent-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under appropriate conditions.
Major Products Formed
Oxidation: Oxidation can yield carboxylic acids or ketones.
Reduction: Reduction typically produces primary amines.
Substitution: Substitution reactions can lead to a variety of substituted nitriles or other functionalized compounds.
Scientific Research Applications
(E)-2-Methylpent-2-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-2-Methylpent-2-enenitrile involves its interaction with specific molecular targets. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic addition, where nucleophiles attack the electrophilic carbon of the nitrile group, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
2-Methylpentanenitrile: A saturated nitrile with similar structural features but lacking the double bond.
2-Methyl-2-butenenitrile: Another unsaturated nitrile with a different position of the double bond.
Uniqueness
(E)-2-Methylpent-2-enenitrile is unique due to its specific double bond configuration (E-isomer) and the presence of the nitrile group, which imparts distinct chemical properties and reactivity compared to its saturated and differently substituted counterparts.
Properties
CAS No. |
31551-28-7 |
---|---|
Molecular Formula |
C6H9N |
Molecular Weight |
95.14 g/mol |
IUPAC Name |
(E)-2-methylpent-2-enenitrile |
InChI |
InChI=1S/C6H9N/c1-3-4-6(2)5-7/h4H,3H2,1-2H3/b6-4+ |
InChI Key |
MLPZAALXVQOBFB-GQCTYLIASA-N |
Isomeric SMILES |
CC/C=C(\C)/C#N |
Canonical SMILES |
CCC=C(C)C#N |
boiling_point |
153 °C. |
Color/Form |
Liquid |
physical_description |
Liquid; [HSDB] |
vapor_pressure |
4.0 [mmHg] |
Origin of Product |
United States |
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